molecular formula C15H18N2O3S B2764821 5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide CAS No. 882219-06-9

5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide

Cat. No.: B2764821
CAS No.: 882219-06-9
M. Wt: 306.38
InChI Key: CBBGPWPJNGICPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide is an organic compound belonging to the class of sulfonamides It is characterized by the presence of an amino group, an ethoxyphenyl group, and a methylbenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide typically involves the reaction of 4-ethoxyaniline with 2-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Post-reaction, the product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N-(4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide
  • 5-amino-N-(4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide

Uniqueness

5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

5-amino-N-(4-ethoxyphenyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-3-20-14-8-6-13(7-9-14)17-21(18,19)15-10-12(16)5-4-11(15)2/h4-10,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBGPWPJNGICPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.